molecular formula C23H23ClN2O6S B7686109 2,4-dichloro-N-(2-hydroxyethyl)benzamide

2,4-dichloro-N-(2-hydroxyethyl)benzamide

Cat. No. B7686109
M. Wt: 491.0 g/mol
InChI Key: HEAFUMZSQFCEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-hydroxyethyl)benzamide, also known as dicamba, is a synthetic herbicide that is widely used to control broadleaf weeds in agriculture. It belongs to the class of benzoic acid derivatives and is commonly used in combination with other herbicides such as glyphosate.

Mechanism of Action

Dicamba works by disrupting the growth and development of plants by mimicking the action of the plant hormone auxin. It is absorbed by the leaves and stems of the plant and causes abnormal growth, leading to eventual death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants, including inhibition of DNA synthesis, disruption of protein synthesis, and alteration of membrane function. It can also cause chlorosis and necrosis in leaves and stems.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide and has been extensively studied in laboratory experiments. Its advantages include its effectiveness in controlling broadleaf weeds and its low toxicity to mammals. However, its limitations include its potential to drift and cause damage to non-target plants, as well as its persistence in soil and water.

Future Directions

Future research on 2,4-dichloro-N-(2-hydroxyethyl)benzamide could focus on its potential use in cancer treatment, as well as its effects on soil and water quality. Additionally, there is a need for further investigation into the potential risks associated with the use of 2,4-dichloro-N-(2-hydroxyethyl)benzamide in agriculture, particularly in terms of its impact on non-target plants and ecosystems.

Synthesis Methods

Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorobenzoic acid with ethylene glycol and thionyl chloride. The resulting product is then treated with ammonia to form 2,4-dichloro-N-(2-hydroxyethyl)benzamide.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants. It has also been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O6S/c1-30-18-9-7-17(8-10-18)26-33(28,29)19-11-12-22(20(24)13-19)32-15-23(27)25-14-16-5-3-4-6-21(16)31-2/h3-13,26H,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAFUMZSQFCEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.